N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
CAS No.:
Cat. No.: VC15164614
Molecular Formula: C18H13Cl2N5O2
Molecular Weight: 402.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13Cl2N5O2 |
|---|---|
| Molecular Weight | 402.2 g/mol |
| IUPAC Name | N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
| Standard InChI | InChI=1S/C18H13Cl2N5O2/c19-11-6-7-13(12(20)8-11)21-15(26)9-14-17(27)23-18-22-16(24-25(14)18)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,26)(H,22,23,24,27) |
| Standard InChI Key | PHGTWDUXLZVLFT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=C(C=C4)Cl)Cl |
Introduction
N-(2,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b] triazol-6-yl)acetamide is a complex organic compound featuring a dichlorophenyl group attached to an acetamide moiety, which is linked to a 5-oxo-4H-imidazo[1,2-b] triazole derivative. This compound belongs to the class of imidazoles and triazoles, known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions using various reagents and conditions. For instance, controlling reaction conditions such as temperature, solvent choice (often dimethyl sulfoxide or ethanol), and the use of bases like potassium carbonate are crucial for achieving the desired molecular structure.
Potential Applications
Compounds with similar structures have shown significant antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry. Additionally, their complex structures allow for modifications to enhance biological activity or alter pharmacological profiles.
Analytical Techniques
Common analytical techniques used to confirm the identity and purity of such compounds include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume